molecular formula C13H16N2O2 B6331989 2-(4-Piperidylmethoxy)benzoxazole CAS No. 1420942-13-7

2-(4-Piperidylmethoxy)benzoxazole

Cat. No. B6331989
CAS RN: 1420942-13-7
M. Wt: 232.28 g/mol
InChI Key: VUMPDJMGXIGCDN-UHFFFAOYSA-N
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Description

“2-(4-Piperidylmethoxy)benzoxazole” is a chemical compound with the molecular formula C13H16N2O2 . It’s a white to yellow solid with a molecular weight of 248.35 .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been modeled using density functional theory (DFT) with B3LYP/6-311++g (d,p) level . The optimized molecular structure of these compounds has been visualized using Gauss-view visualization program .


Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it’s expected that the research and development of benzoxazole derivatives, including “2-(4-Piperidylmethoxy)benzoxazole”, will continue to be a significant area of interest in the future.

properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMPDJMGXIGCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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